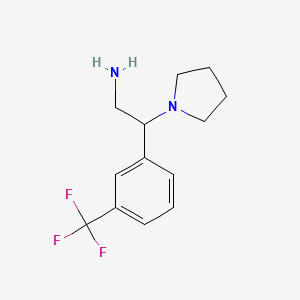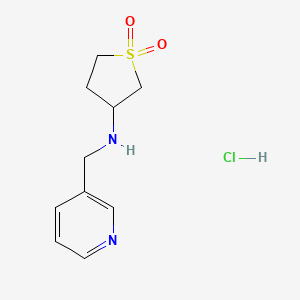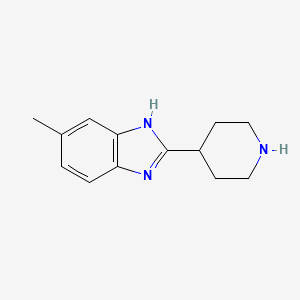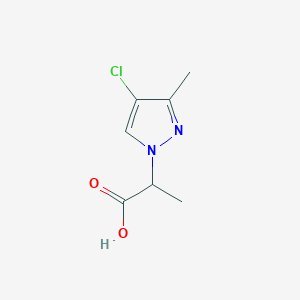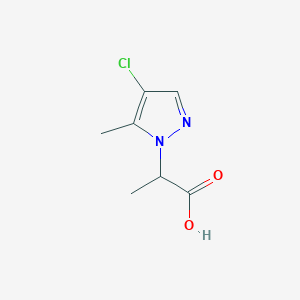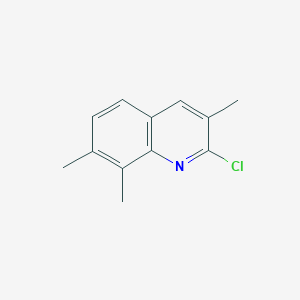
2-Chloro-3,7,8-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,7,8-trimethylquinoline is a biochemical used for proteomics research . It has a molecular formula of C12H12ClN and a molecular weight of 205.68 .
Synthesis Analysis
The synthesis of 2-Chloro-3,7,8-trimethylquinoline and its derivatives is a complex process. The Doebner-Miller reaction has been used for the preparation of substituted quinaldines . An improved process has been found for the preparation of 7-chloroquinaldine, which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,7,8-trimethylquinoline consists of a quinoline ring with a chlorine atom at the 2-position and three methyl groups at the 3-, 7-, and 8-positions .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Aplicaciones Científicas De Investigación
1. C–N Coupling via Silver-Catalyzed Functionalization
Research by Fotie et al. (2012) explored the use of 2-Chloro-3,7,8-trimethylquinoline in the C–N coupling process. They discovered that silver ions could catalyze the formation of a C–N bond through a direct C–H functionalization, using secondary amines and activated aromatic systems. This study provides insights into the potential applications of 2-Chloro-3,7,8-trimethylquinoline in forming dimeric structures in chemical synthesis (Fotie et al., 2012).
2. Synthesis of Quinoline Ring Systems
Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, emphasizing their role in the synthesis of quinoline ring systems. They highlighted the biological evaluation and synthetic applications of these compounds, suggesting their importance in medicinal chemistry and drug development (Hamama et al., 2018).
3. Synthesis of N-Lithioaryl- and N-Lithioborylstannylamines
Seifert et al. (1998) studied the synthesis of monomeric N-lithioaryl- and N-lithioborylstannylamines from 8-aminoquinoline, which involves 2-Chloro-3,7,8-trimethylquinoline. Their research contributes to the understanding of the structural and molecular properties of these compounds, which could be significant in the field of organometallic chemistry (Seifert et al., 1998).
4. Chromium Aryl Complexes with N-Donor Ligands
In a study by Ronellenfitsch et al. (2014), 2-Chloro-3,7,8-trimethylquinoline derivatives were utilized in the synthesis of chromium aryl complexes with N-donor ligands. These complexes were tested as catalysts for ethylene trimerization, showcasing the potential of 2-Chloro-3,7,8-trimethylquinoline in catalytic applications (Ronellenfitsch et al., 2014).
5. Characterization as Chemosensor for Cadmium
Prodi et al. (2001) characterized a derivative of 2-Chloro-3,7,8-trimethylquinoline, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective chemosensor for cadmium. This research demonstrates the potential application of this chemical in environmental monitoring and food safety testing (Prodi et al., 2001).
Direcciones Futuras
The future directions of research on 2-Chloro-3,7,8-trimethylquinoline and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications . The development of more effective synthesis methods and the investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be areas of focus .
Propiedades
IUPAC Name |
2-chloro-3,7,8-trimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCMTMAHFLTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=N2)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588971 |
Source


|
| Record name | 2-Chloro-3,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,7,8-trimethylquinoline | |
CAS RN |
919035-63-5 |
Source


|
| Record name | 2-Chloro-3,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




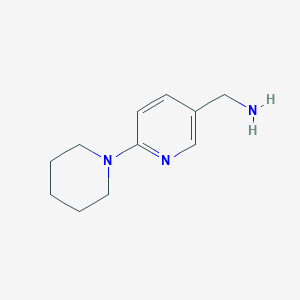

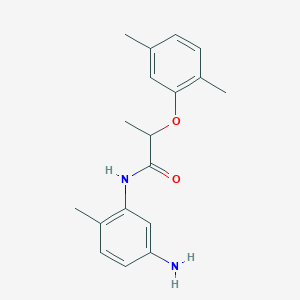
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)

